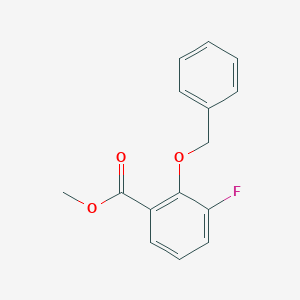

Methyl 2-(benzyloxy)-3-fluorobenzoate

Description

Significance of Fluorine Substitution in Aromatic Systems within Synthetic Chemistry

The introduction of fluorine atoms into aromatic systems has a profound impact on the molecule's physical, chemical, and biological properties. numberanalytics.com Fluorine is the most electronegative element, and its presence on an aromatic ring withdraws electron density, which can significantly alter the molecule's reactivity and stability. numberanalytics.com This high electronegativity and the strength of the carbon-fluorine (C-F) bond, the strongest in organic chemistry, often enhance the metabolic stability of a compound by blocking sites susceptible to oxidative metabolism. nih.gov

The substitution of hydrogen with fluorine can lead to increased lipophilicity, which may improve a compound's ability to cross biological membranes, enhancing bioavailability. numberanalytics.comnih.gov These modifications are highly sought after in drug discovery and development. numberanalytics.com Consequently, fluorinated aromatic compounds are integral to many modern pharmaceuticals, including anticancer agents, antibiotics, and anti-inflammatory drugs, as well as agrochemicals such as herbicides and insecticides. researchgate.netresearchgate.net The presence of fluorine can also influence molecular conformation and binding affinity to target proteins without significantly increasing steric bulk, as fluorine's atomic radius is similar to that of hydrogen. nih.gov This unique combination of effects makes fluorine substitution a critical strategy in the design of bioactive molecules and advanced materials. numberanalytics.comresearchgate.net

Table 1: Effects of Fluorine Substitution on Aromatic Compounds

| Property | Effect of Fluorine Substitution | Rationale |

|---|---|---|

| Metabolic Stability | Often increased | C-F bond strength blocks oxidative metabolism. nih.gov |

| Lipophilicity | Generally increased | Enhances membrane permeability. numberanalytics.comnih.gov |

| Bioavailability | Can be improved | A consequence of enhanced lipophilicity and stability. numberanalytics.com |

| Reactivity | Modified | Electron-withdrawing nature alters ring electronics. numberanalytics.com |

| Binding Affinity | Can be enhanced | Fluorine can participate in favorable interactions with protein targets. nih.gov |

Strategic Role of the Benzyloxy Protecting Group and its Chemical Manipulations

In multi-step organic synthesis, protecting groups are essential for temporarily masking a reactive functional group to prevent it from interfering with reactions occurring elsewhere in the molecule. researchgate.net The benzyl (B1604629) group (Bn), commonly used in the form of a benzyloxy ether to protect alcohols, is particularly valuable due to its robustness and stability under a wide range of reaction conditions, including both acidic and basic environments. researchgate.netchem-station.com

The benzyloxy group is typically installed via a Williamson ether synthesis, reacting the alcohol with a benzyl halide (like benzyl bromide) in the presence of a base. chem-station.com This stability allows for extensive chemical modifications on other parts of the molecule without affecting the protected alcohol.

One of the key advantages of the benzyloxy group is the variety of mild methods available for its removal (deprotection). The most common method is catalytic hydrogenolysis, where the compound is treated with hydrogen gas in the presence of a palladium-on-carbon (Pd/C) catalyst. wiley.com This process is highly selective and cleaves the benzyl ether to regenerate the alcohol, producing toluene (B28343) as a byproduct. researchgate.netwiley.com This strategic use of protection and deprotection is fundamental in the synthesis of complex natural products and pharmaceuticals where precise control over reactivity is paramount. wiley.com

Table 2: Benzyl (Bn) Group as a Protecting Group for Alcohols

| Feature | Description | Common Reagents |

|---|---|---|

| Protection | Typically installed via Williamson ether synthesis. | Alcohol, NaH, Benzyl Bromide (BnBr) in DMF. chem-station.com |

| Stability | Stable to a wide range of acidic and basic conditions. | Resistant to many non-reductive reagents. chem-station.com |

| Deprotection | Commonly removed by catalytic hydrogenolysis. | H₂, Pd/C. wiley.com |

| Selectivity | Can be cleaved without affecting many other functional groups. | High selectivity is a key advantage. chem-station.comwiley.com |

Overview of Benzoate (B1203000) Ester Derivatives in Fine Chemical Synthesis and Intermediates for Complex Molecules

Benzoate ester derivatives are a class of compounds widely utilized as key intermediates in the synthesis of a vast array of organic molecules. organic-chemistry.org They serve as foundational scaffolds in the production of pharmaceuticals, agrochemicals, perfumes, and preservatives. nih.govuwlax.edu The ester functional group itself can be synthesized through various methods, most notably the Fischer esterification of benzoic acid with an alcohol under acidic conditions, or by reacting an alcohol with benzoyl chloride. organic-chemistry.org

The utility of benzoate esters in synthesis stems from the reactivity of the ester moiety. It can undergo hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol. organic-chemistry.org Alternatively, it can be reduced using reagents like lithium aluminum hydride to produce a benzyl alcohol. organic-chemistry.org This versatility allows chemists to use the benzoate structure as a precursor that can be converted into other functional groups as needed during a synthetic sequence. Furthermore, the aromatic ring of the benzoate can be subjected to various substitution reactions, further expanding its utility as a synthetic intermediate. Recent research has also explored the application of benzoate derivatives in the development of drugs for neurodegenerative diseases. google.com

Research Landscape and Emerging Directions for Methyl 2-(benzyloxy)-3-fluorobenzoate and Related Compounds

This compound is primarily a synthetic intermediate, valued for its specific arrangement of functional groups that can be manipulated sequentially. The research landscape for this compound and its relatives is driven by the demand for novel, highly functionalized molecules in medicinal chemistry and materials science. researchgate.net The presence of the fluorine atom, the protected hydroxyl group, and the methyl ester on a single aromatic ring makes it a powerful building block.

Emerging directions for compounds like this compound involve its use in the synthesis of:

Pharmaceuticals: The scaffold can be elaborated into more complex structures for screening as potential drug candidates. The fluorine atom is a desirable feature in modern drug design, and related fluorinated benzoates are intermediates for kinase inhibitors and other targeted therapies. nih.govchemicalbook.com

Agrochemicals: Fluorinated compounds are of significant interest in the development of new pesticides and herbicides due to their enhanced biological activity. researchgate.net

Advanced Materials: Fluorinated aromatics are used to create polymers and liquid crystals with specific thermal and electronic properties. numberanalytics.comacs.org

The synthetic pathway would typically involve initial modification of the molecule, for example, via reactions at the ester group or by substitution on the aromatic ring, followed by the deprotection of the benzyloxy group to reveal a reactive hydroxyl functionality for further derivatization. This strategic approach allows for the efficient construction of complex target molecules, underscoring the importance of such well-designed intermediates in contemporary organic synthesis.

Structure

3D Structure

Properties

IUPAC Name |

methyl 3-fluoro-2-phenylmethoxybenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13FO3/c1-18-15(17)12-8-5-9-13(16)14(12)19-10-11-6-3-2-4-7-11/h2-9H,10H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DETDZFZMZGHSMX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C(=CC=C1)F)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13FO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for Methyl 2 Benzyloxy 3 Fluorobenzoate

Retrosynthetic Analysis for the Construction of the Methyl 2-(benzyloxy)-3-fluorobenzoate Scaffold

A retrosynthetic analysis of this compound reveals two primary disconnections that simplify the target molecule into more readily available starting materials. The most logical disconnections are the ester and the ether linkages on the aromatic ring.

The first disconnection breaks the methyl ester bond (C-O), leading to 2-(benzyloxy)-3-fluorobenzoic acid and methanol (B129727). This simplifies the esterification step. The second key disconnection severs the benzyloxy ether bond (C-O), which points to 2-hydroxy-3-fluorobenzoic acid and a benzyl (B1604629) halide as precursors.

Following this logic, a plausible forward synthesis would commence with the esterification of 2-hydroxy-3-fluorobenzoic acid to form methyl 2-hydroxy-3-fluorobenzoate. Subsequent etherification of the phenolic hydroxyl group would then yield the target molecule, this compound. This strategic approach allows for the sequential and controlled introduction of the required functional groups.

Esterification Protocols for the Formation of the Methyl Benzoate (B1203000) Moiety

The formation of the methyl ester from the corresponding carboxylic acid is a fundamental transformation in organic synthesis. Several robust methods can be employed for the esterification of 2-hydroxy-3-fluorobenzoic acid or its precursors.

Catalytic Esterification Techniques (e.g., Acid-catalyzed, Lewis Acid-mediated)

Fischer-Speier Esterification: This classic method involves the reaction of a carboxylic acid with an excess of alcohol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. youtube.comyoutube.com The reaction is driven to completion by using a large excess of the alcohol or by removing water as it is formed. rsc.org For the synthesis of this compound, the precursor 2-(benzyloxy)-3-fluorobenzoic acid would be refluxed in methanol with a catalytic amount of acid. nih.gov

Lewis Acid-Mediated Esterification: Lewis acids can also effectively catalyze esterification reactions. For instance, a study on the esterification of various benzoic acids with methanol utilized a zirconium-titanium solid acid catalyst, demonstrating the potential for heterogeneous catalysis in these transformations. organic-chemistry.org This approach offers advantages in terms of catalyst recyclability and simplified workup procedures.

| Catalytic Esterification Technique | Catalyst | Typical Conditions | Advantages | Disadvantages |

| Fischer-Speier Esterification | H₂SO₄, HCl | Reflux in excess methanol | Inexpensive reagents, well-established | Reversible, requires excess alcohol or water removal |

| Lewis Acid-Mediated Esterification | Zr/Ti solid acid | Heating with methanol | Heterogeneous, catalyst can be recycled | May require specific catalyst preparation |

Dehydrative Coupling Methods

Steglich Esterification: For substrates that are sensitive to the harsh conditions of acid catalysis, the Steglich esterification offers a milder alternative. commonorganicchemistry.comwikipedia.org This method utilizes dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent and 4-dimethylaminopyridine (B28879) (DMAP) as a catalyst. nih.govresearchgate.net The reaction proceeds at room temperature and is tolerant of a wide range of functional groups. masterorganicchemistry.com In the context of synthesizing this compound, 2-(benzyloxy)-3-fluorobenzoic acid would be treated with methanol, DCC, and a catalytic amount of DMAP in an aprotic solvent like dichloromethane. youtube.com

Mitsunobu Reaction: The Mitsunobu reaction provides another mild method for esterification, proceeding via an alkoxyphosphonium salt. This reaction typically involves triphenylphosphine (B44618) (PPh₃) and a dialkyl azodicarboxylate, such as diethyl azodicarboxylate (DEAD). While highly effective for a range of alcohols and carboxylic acids, the stoichiometry of the reagents and the generation of triphenylphosphine oxide as a byproduct can complicate purification.

| Dehydrative Coupling Method | Key Reagents | Typical Conditions | Advantages | Disadvantages |

| Steglich Esterification | DCC, DMAP | Room temperature, aprotic solvent | Mild conditions, high yields | Formation of dicyclohexylurea byproduct |

| Mitsunobu Reaction | PPh₃, DEAD | 0 °C to room temperature, aprotic solvent | Very mild, high stereospecificity | Stoichiometric byproducts, purification challenges |

Etherification Strategies for Installing the Benzyloxy Group at the Ortho Position

The introduction of the benzyloxy group ortho to the ester is a critical step that can be accomplished through several etherification strategies.

Williamson Ether Synthesis Variants with Fluorinated Precursors

The Williamson ether synthesis is a widely used and versatile method for forming ethers. youtube.com It involves the reaction of an alkoxide with a primary alkyl halide. In the synthesis of this compound, the starting material would be methyl 2-hydroxy-3-fluorobenzoate. This phenolic precursor is first deprotonated with a suitable base, such as sodium hydride or potassium carbonate, to form the corresponding phenoxide. The resulting phenoxide then undergoes a nucleophilic substitution reaction with benzyl bromide or benzyl chloride to yield the desired ether. The presence of the fluorine atom on the aromatic ring can influence the acidity of the phenolic proton and the reactivity of the resulting phenoxide.

| Base | Solvent | Typical Temperature | Key Considerations |

| Potassium Carbonate (K₂CO₃) | Acetone, DMF | Room temperature to reflux | Mild base, suitable for sensitive substrates |

| Sodium Hydride (NaH) | THF, DMF | 0 °C to room temperature | Strong base, ensures complete deprotonation |

Transition Metal-Catalyzed O-Arylation/Alkylation Approaches

While the Williamson ether synthesis is robust, transition metal-catalyzed methods have emerged as powerful alternatives, often proceeding under milder conditions and with broader substrate scope. Palladium-catalyzed cross-coupling reactions, for instance, have been developed for the formation of C-O bonds. A palladium(0) catalyst, in the presence of a suitable ligand, can facilitate the coupling of an alcohol (or phenoxide) with a benzyl halide. Although less common for simple benzylations compared to the Williamson synthesis, these methods can be particularly useful for more challenging substrates or when chemoselectivity is a concern. Research in this area continues to provide more efficient and milder catalytic systems for such transformations.

Directed ortho-Metalation and Halogenation for Regioselective Fluorine Introduction

Directed ortho-metalation (DoM) is a potent strategy for the regioselective functionalization of aromatic rings. chemeurope.comwikipedia.org This method relies on the use of a directing metalation group (DMG) which coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho-position. wikipedia.orgnih.govbaranlab.org This generates a stabilized aryllithium intermediate that can then react with a suitable electrophile. chemeurope.comwikipedia.org

For a precursor to this compound, a methoxy (B1213986) or a protected hydroxyl group on the benzene (B151609) ring can act as a DMG. wikipedia.org The process begins with the interaction between the Lewis basic heteroatom of the DMG and a Lewis acidic alkyllithium (e.g., n-butyllithium), forming a pre-lithiation complex. wikipedia.orgbaranlab.org This complex positions the base to deprotonate the sterically accessible ortho-proton, leading to a regiodefined aryllithium species. wikipedia.org

To introduce the fluorine atom at the C3 position, an electrophilic fluorine source is required. Reagents containing a nitrogen-fluorine (N-F) bond are most commonly used due to their relative stability, safety, and effectiveness. wikipedia.org Examples of such reagents, often referred to as "F+" sources, are listed in the table below.

Table 1: Common Electrophilic Fluorinating Agents

| Reagent Name | Acronym | Typical Reaction Conditions |

|---|---|---|

| N-Fluorobenzenesulfonimide | NFSI | Reaction with organometallic species in aprotic solvents (e.g., THF) at low temperatures. |

| Selectfluor® (F-TEDA-BF₄) | Often used with a Lewis acid or protic acid for direct fluorination of aromatics. researchgate.net |

The reaction of the ortho-lithiated intermediate with an electrophilic fluorinating agent like N-Fluorobenzenesulfonimide (NFSI) results in the selective installation of a fluorine atom. wikipedia.orgyoutube.com This DoM-fluorination sequence offers a predictable and powerful method for synthesizing the 3-fluoro-substituted aromatic core necessary for this compound. The mechanism is generally considered to be an SN2-type process, although single-electron transfer (SET) pathways can also be involved depending on the substrates and conditions. wikipedia.org

Palladium-Catalyzed Cross-Coupling Reactions for Aryl-Aryl or Aryl-Alkyl Bond Formation in Precursors

Palladium-catalyzed cross-coupling reactions are fundamental tools in modern organic synthesis for forming carbon-carbon bonds. cardiff.ac.uk These reactions are crucial for assembling the molecular framework of complex molecules from simpler, readily available precursors.

The Suzuki-Miyaura coupling is a versatile and widely used reaction that forms a C-C bond between an organoboron compound (typically a boronic acid or ester) and an organohalide or pseudohalide, catalyzed by a palladium(0) complex. bohrium.commdpi.com This reaction is known for its mild conditions, functional group tolerance, and the commercial availability and stability of boronic acids. bohrium.com

In the context of synthesizing precursors for this compound, the Suzuki-Miyaura coupling can be employed to construct a biaryl system if the target structure were to be more complex. bohrium.comresearchgate.net For instance, a fluorinated aryl halide could be coupled with an arylboronic acid. The presence of fluorine on the aromatic ring can influence the reactivity, often requiring specific ligands to promote efficient catalysis. researchgate.net The general reactivity order for the halide is I > Br > Cl > F. wikipedia.org

The catalytic cycle involves three main steps:

Oxidative Addition: The palladium(0) catalyst inserts into the carbon-halogen bond of the fluorinated aryl halide.

Transmetalation: The organic group from the boronic acid is transferred to the palladium center, displacing the halide.

Reductive Elimination: The two organic partners are expelled from the palladium complex, forming the new C-C bond and regenerating the palladium(0) catalyst.

Table 2: Representative Conditions for Suzuki-Miyaura Coupling

| Catalyst/Precatalyst | Ligand (if separate) | Base | Solvent | Typical Temperature |

|---|---|---|---|---|

| Pd(PPh₃)₄ | (Integral) | Na₂CO₃, K₂CO₃, Cs₂CO₃ | Toluene (B28343), Dioxane, Water cardiff.ac.uk | 80-110 °C |

| Pd(OAc)₂ | SPhos, XPhos, RuPhos | K₃PO₄, K₂CO₃ | Toluene, THF | Room Temp to 100 °C |

The efficiency and regioselectivity of Suzuki-Miyaura couplings in fluorinated systems are influenced by both steric and electronic factors. bohrium.com This makes it a powerful tool for the controlled assembly of fluorinated biaryl structures. researchgate.net

The Sonogashira coupling reaction is another cornerstone of palladium-catalyzed cross-coupling, specifically for the formation of a bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org It typically employs a palladium catalyst, a copper(I) co-catalyst (usually CuI), and an amine base. wikipedia.orgorganic-chemistry.org

This reaction could be instrumental in a synthetic route toward this compound by creating an alkynyl-substituted precursor. For example, a dihalogenated fluorobenzene (B45895) derivative could be selectively coupled with a protected alkyne. The resulting aryl alkyne is a versatile intermediate that can be further transformed, for instance, through hydrogenation to an alkyl chain or hydration to a ketone.

The reaction is valued for its reliability and ability to proceed under mild conditions, often at room temperature. wikipedia.org The choice of halide is critical, with iodides and bromides being more reactive than chlorides. wikipedia.org Recent advancements have led to the development of copper-free Sonogashira protocols, which can be advantageous in certain contexts to avoid issues related to the copper co-catalyst. organic-chemistry.org

Table 3: Key Components of the Sonogashira Coupling Reaction

| Component | Examples | Role in Reaction |

|---|---|---|

| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ | Main catalyst for the cross-coupling cycle. organic-chemistry.org |

| Copper(I) Co-catalyst | CuI | Facilitates the formation of a copper(I) acetylide intermediate. organic-chemistry.org |

| Base | Et₃N, i-Pr₂NH (Diisopropylamine) | Acts as a solvent and neutralizes the hydrogen halide formed. |

The Sonogashira coupling has been successfully applied to the synthesis of complex molecules, including pharmaceuticals and natural products. wikipedia.orgmdpi.com Its utility in creating C(sp²)-C(sp) bonds makes it a strategic choice for introducing alkynyl moieties into fluorinated aromatic precursors. nih.govacs.org

Chemo- and Regioselective Functionalization of Fluorinated Aromatic Rings Preceding Benzyloxy Installation

The synthesis of a polysubstituted benzene ring like that in this compound requires precise control over the introduction of each functional group. Chemoselectivity (differentiating between similar functional groups) and regioselectivity (controlling the position of reaction) are paramount, especially when working with fluorinated aromatics where the fluorine atom significantly influences the ring's electronic properties.

The fluorine atom is highly electronegative and acts as a weak ortho-, para-director through resonance and a strong deactivator through induction. In nucleophilic aromatic substitution (SNAr), a fluorine atom can be a good leaving group if positioned ortho or para to a strong electron-withdrawing group. Conversely, in electrophilic aromatic substitution, the fluorine atom deactivates the ring but directs incoming electrophiles to the ortho and para positions, with para substitution often favored due to sterics.

A plausible strategy for synthesizing the target molecule involves starting with a commercially available, simpler fluorinated aromatic, such as 1,2-difluorobenzene (B135520) or 2-fluorobenzoic acid. For instance, starting with 2,3-difluorobenzoic acid, one could achieve regioselective installation of the benzyloxy group. The two fluorine atoms activate the ring for nucleophilic aromatic substitution (SNAr). The C2 position is more activated towards nucleophilic attack by sodium benzyl oxide due to the combined electron-withdrawing effects of the adjacent fluorine (C3) and the carboxylate group (C1). This would selectively displace the C2 fluorine atom to install the benzyloxy ether. The final step would be the esterification of the carboxylic acid to the methyl ester.

Careful planning of the synthetic sequence is crucial. For example, installing the bulky benzyloxy group can sterically hinder subsequent reactions at the adjacent C3 position. Therefore, functionalizing the C3 position (e.g., via DoM as described in 2.4) might be performed before the introduction of the benzyloxy group. Protecting group strategies may be necessary to mask reactive functionalities like the carboxylic acid or hydroxyl groups during certain transformations, preventing unwanted side reactions. yale.edu

Multicomponent Reactions and Cascade Processes for Expedited Synthesis of this compound

Multicomponent reactions (MCRs) and cascade (or tandem) processes offer significant advantages in synthetic chemistry by combining multiple bond-forming events into a single operation without isolating intermediates. qsstudy.comnih.gov This approach enhances efficiency, reduces waste, saves time, and can rapidly build molecular complexity from simple starting materials. qsstudy.comnih.govuni-muenster.debeilstein-journals.org

While a specific MCR for the direct synthesis of this compound is not prominently documented, the principles can be applied to construct its core structure or key precursors. For example, a three-component reaction could potentially assemble a highly substituted aromatic ring. nih.gov Researchers have developed cascade reactions that enable multiple sequential transformations in a one-pot fashion, which is particularly valuable for creating complex fluorinated molecules. qsstudy.comuni-muenster.delabcompare.com

A hypothetical cascade approach to a precursor could involve a palladium-catalyzed process initiated by a hydroamidation, followed by an intramolecular Heck cyclization and a subsequent Tsuji-Trost reaction, as has been demonstrated for the synthesis of other fluorinated heterocycles. acs.org Such strategies, often described as "molecular origami," manipulate simple substrates through a series of programmed steps to yield complex products. uni-muenster.de The development of such a process for the target molecule would represent a significant step forward in synthetic efficiency.

Green Chemistry Principles and Sustainable Approaches in the Synthesis of this compound

Green chemistry aims to design chemical products and processes that minimize the use and generation of hazardous substances. yale.eduepa.gov The synthesis of fine chemicals like this compound can be evaluated and optimized using the 12 Principles of Green Chemistry.

Key principles applicable to this synthesis include:

Atom Economy: Designing synthetic routes to maximize the incorporation of all materials used in the process into the final product. primescholars.com Cross-coupling reactions like the Suzuki and Sonogashira couplings are generally more atom-economical than classical "named" reactions that use stoichiometric, high-molecular-weight reagents.

Catalysis: The use of catalytic reagents is superior to stoichiometric ones. yale.edu The palladium-catalyzed reactions discussed in section 2.5 are prime examples. Developing heterogeneous catalysts, where the catalyst is in a different phase from the reactants (e.g., palladium nanoparticles on a solid support), can further enhance sustainability by allowing for easy separation and recycling of the catalyst. mdpi.com

Use of Safer Solvents and Auxiliaries: Efforts are continually made to replace hazardous organic solvents with greener alternatives, such as water, supercritical fluids, or bio-based solvents. cardiff.ac.uk Some Suzuki couplings, for instance, can be performed in aqueous media. cardiff.ac.uk

Design for Energy Efficiency: Conducting reactions at ambient temperature and pressure minimizes energy consumption. yale.edu The development of highly active catalysts that operate under mild conditions is a key research area. wikipedia.org

Use of Renewable Feedstocks: While likely starting from petroleum-based feedstocks, future syntheses could potentially incorporate aromatic precursors derived from renewable biomass, such as lignin. chalmers.se

Reduce Derivatives: Avoiding unnecessary protection/deprotection steps reduces reagent use and waste generation. yale.edu This can be achieved through the development of highly chemoselective catalysts and reaction conditions.

Applying these principles can lead to more sustainable, cost-effective, and environmentally benign routes for the synthesis of this compound and other valuable fluorinated compounds. numberanalytics.comnumberanalytics.com

Table of Compounds

| Compound Name |

|---|

| This compound |

| n-Butyllithium |

| N-Fluorobenzenesulfonimide (NFSI) |

| Selectfluor® |

| N-Fluoro-o-benzenedisulfonimide (NFOBS) |

| 1,2-Difluorobenzene |

| 2-Fluorobenzoic acid |

| 2,3-Difluorobenzoic acid |

Mechanistic Investigations and Chemical Reactivity of Methyl 2 Benzyloxy 3 Fluorobenzoate Transformations

Reaction Pathways and Transition State Analysis of Ester Hydrolysis and Transesterification

The ester functionality in methyl 2-(benzyloxy)-3-fluorobenzoate is a key reactive site, susceptible to both hydrolysis and transesterification reactions. These transformations typically proceed via a nucleophilic acyl substitution mechanism.

In ester hydrolysis , under either acidic or basic conditions, the ester is cleaved to yield 2-(benzyloxy)-3-fluorobenzoic acid and methanol (B129727). numberanalytics.com The reaction mechanism involves the nucleophilic attack of a water molecule (acid-catalyzed) or a hydroxide (B78521) ion (base-catalyzed) on the carbonyl carbon of the ester. numberanalytics.comsemanticscholar.org This leads to the formation of a tetrahedral intermediate. semanticscholar.orgnih.gov The stability of this intermediate and the subsequent transition state is influenced by the electronic properties of the substituents on the aromatic ring. numberanalytics.comnih.gov

The rate-determining step in base-catalyzed hydrolysis is often the formation of the tetrahedral intermediate. nih.gov The presence of the electron-withdrawing fluorine atom is expected to enhance the electrophilicity of the carbonyl carbon, thereby accelerating the rate of nucleophilic attack. numberanalytics.com Conversely, the electron-donating character of the benzyloxy group might slightly counteract this effect. numberanalytics.com

Transesterification , the conversion of the methyl ester to a different ester by reaction with an alcohol, follows a similar mechanistic pathway. The choice of catalyst, often a strong acid or base, is crucial in facilitating this transformation. numberanalytics.com

A comparative analysis of the activation energies for the hydrolysis of substituted benzoate (B1203000) esters reveals the influence of electronic effects on the transition state stability.

Table 1: Illustrative Activation Energies (Ea) for the Base-Catalyzed Hydrolysis of Substituted Methyl Benzoates.

| Substituent | Position | Illustrative Ea (kJ/mol) | Relative Rate |

|---|---|---|---|

| -NO₂ | para | 55 | High |

| -F | meta | 65 | Moderate |

| -H | - | 70 | Reference |

| -OCH₃ | para | 75 | Low |

This table is illustrative and intended to demonstrate the general trend of substituent effects on the activation energy of ester hydrolysis. Actual values for this compound would require experimental determination.

Elucidation of Benzyloxy Group Cleavage Mechanisms (e.g., Hydrogenolysis, Oxidative Cleavage)

The benzyloxy group serves as a common protecting group for phenols and alcohols, and its selective cleavage is a critical step in many synthetic sequences. wikipedia.org The principal methods for the deprotection of benzyl (B1604629) ethers are hydrogenolysis and oxidative cleavage. wikipedia.org

Hydrogenolysis involves the cleavage of the C-O bond of the ether by catalytic hydrogenation. acsgcipr.orgambeed.comyoutube.com This reaction is typically carried out using a palladium or platinum catalyst in the presence of hydrogen gas. ambeed.comyoutube.com The process results in the formation of 2-hydroxy-3-fluorobenzoate and toluene (B28343). youtube.com The reaction is generally clean and high-yielding. youtube.com The mechanism involves the adsorption of the substrate and hydrogen onto the catalyst surface, leading to the cleavage of the benzyl-oxygen bond. acsgcipr.org

Oxidative cleavage offers an alternative route for debenzylation. nih.govacs.orgthieme-connect.comorganic-chemistry.org Reagents such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) can be used for the oxidative removal of benzyl ethers. nih.govacs.org The reaction proceeds through the formation of a charge-transfer complex, followed by hydride abstraction and subsequent hydrolysis to yield the corresponding phenol (B47542). The reactivity in oxidative cleavage can be influenced by the electronic nature of the aromatic ring. nih.govacs.org

Table 2: Comparison of Common Methods for Benzyloxy Group Cleavage.

| Method | Reagents | Key Intermediates | Byproducts | Compatibility |

|---|---|---|---|---|

| Hydrogenolysis | H₂, Pd/C or PtO₂ | Surface-adsorbed species | Toluene | Sensitive to other reducible groups |

| Oxidative Cleavage | DDQ, CAN | Charge-transfer complex, benzylic cation | Varies with oxidant | Sensitive to other oxidizable groups |

Nucleophilic Aromatic Substitution (SNAr) Patterns on the Fluorinated Aromatic Ring of this compound

The presence of a fluorine atom on the aromatic ring of this compound opens up the possibility of nucleophilic aromatic substitution (SNAr) reactions. core.ac.uknih.govacs.org In an SNAr reaction, a nucleophile displaces a leaving group (in this case, the fluoride (B91410) ion) on the aromatic ring. masterorganicchemistry.comyoutube.comlibretexts.org

The feasibility of an SNAr reaction is highly dependent on the electronic nature of the aromatic ring. core.ac.uknih.gov The presence of electron-withdrawing groups ortho and/or para to the leaving group is crucial for stabilizing the negatively charged intermediate, known as the Meisenheimer complex. nih.govyoutube.com

The reaction would proceed via a two-step addition-elimination mechanism, where the nucleophile attacks the carbon bearing the fluorine atom, forming a resonance-stabilized anionic intermediate, followed by the expulsion of the fluoride ion to restore aromaticity. core.ac.uk

Table 3: Predicted Reactivity of the C-F Bond in this compound towards SNAr.

| Substituent | Position | Electronic Effect | Influence on SNAr at C-3 |

|---|---|---|---|

| -COOCH₃ | 1 | Electron-withdrawing | Activating |

| -OCH₂Ph | 2 | Electron-donating (resonance), weakly withdrawing (inductive) | Deactivating |

Electrophilic Aromatic Substitution Reactivity of the Fluorinated Benzyloxybenzoate Core

Electrophilic aromatic substitution (EAS) is a fundamental reaction of aromatic compounds. youtube.comuomustansiriyah.edu.iq The introduction of a new electrophile onto the aromatic ring of this compound will be directed by the existing substituents. libretexts.orgmsu.eduunizin.org

The directing influence of a substituent is determined by its ability to stabilize the carbocation intermediate (the arenium ion) formed during the reaction. msu.edu Electron-donating groups are generally activating and ortho, para-directing, while electron-withdrawing groups are deactivating and meta-directing. unizin.orglumenlearning.comlibretexts.orglibretexts.org

In this compound:

The benzyloxy group (-OCH₂Ph) is a strong activating group and is ortho, para-directing due to its ability to donate electron density to the ring via resonance. libretexts.orglibretexts.org

The fluorine atom is a deactivating group due to its strong inductive electron withdrawal, but it is also ortho, para-directing because of its ability to donate a lone pair of electrons through resonance. libretexts.orglibretexts.org

The methyl ester group (-COOCH₃) is a deactivating group and is meta-directing. unizin.org

Influence of Fluorine and Benzyloxy Substituents on Aromatic Ring Reactivity and Selectivity

The fluorine and benzyloxy substituents exert profound and often opposing effects on the reactivity and selectivity of the aromatic ring.

The fluorine atom influences the reactivity through two main effects: a strong electron-withdrawing inductive effect and a weaker electron-donating resonance effect. core.ac.uklibretexts.org The inductive effect deactivates the ring towards electrophilic substitution but activates it towards nucleophilic aromatic substitution. core.ac.uk The resonance effect, although weaker, directs incoming electrophiles to the ortho and para positions. libretexts.org Furthermore, the presence of fluorine can enhance the stability of certain molecular architectures. nih.gov

The benzyloxy group , on the other hand, is a potent activating group for electrophilic aromatic substitution. libretexts.orglibretexts.org Its oxygen atom can donate a lone pair of electrons to the aromatic ring through resonance, thereby increasing the electron density of the ring and stabilizing the arenium ion intermediate. libretexts.org This strong activating effect also directs incoming electrophiles to the ortho and para positions. libretexts.org In the context of nucleophilic substitution, the benzyloxy group is deactivating. masterorganicchemistry.com

Catalytic Activation and Deactivation Mechanisms in Transformations Involving this compound

Catalysis plays a pivotal role in many transformations of this compound. The mechanisms of catalyst activation and deactivation are crucial for optimizing reaction conditions and yields.

In ester hydrolysis and transesterification , acid catalysts (e.g., H₂SO₄) protonate the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack. numberanalytics.com Base catalysts (e.g., NaOH) generate a more potent nucleophile (hydroxide or alkoxide) for the reaction. numberanalytics.com

For hydrogenolysis of the benzyloxy group , heterogeneous catalysts like palladium on carbon (Pd/C) are commonly employed. acsgcipr.org The catalyst's surface provides active sites for the adsorption and activation of both the substrate and hydrogen. acsgcipr.org Catalyst deactivation can occur through poisoning by impurities or sintering of the metal particles at high temperatures.

In nucleophilic aromatic substitution , the use of a strong base is often necessary to generate the active nucleophile. acs.org In some modern approaches, photoredox catalysis can be used to facilitate SNAr on unactivated fluoroarenes. nih.gov

For electrophilic aromatic substitution , Lewis acids like AlCl₃ are often used to generate a more potent electrophile. uomustansiriyah.edu.iq For instance, in Friedel-Crafts alkylation or acylation, the Lewis acid coordinates to the halogen of the alkyl or acyl halide, promoting the formation of a carbocation or a highly polarized complex. uomustansiriyah.edu.iq

Solvent Effects and Reaction Medium Engineering on the Reactivity of this compound

The choice of solvent can significantly influence the rate, selectivity, and even the mechanism of reactions involving this compound. numberanalytics.comquora.comnih.govrsc.org

In ester hydrolysis , polar protic solvents like water or alcohols can participate in the reaction and solvate the transition state. numberanalytics.com Polar aprotic solvents such as DMF or DMSO have been shown to accelerate the hydrolysis of aromatic esters compared to protic solvents. numberanalytics.com This is attributed to the destabilization of the ground state of the nucleophile and better solvation of the transition state.

For nucleophilic aromatic substitution , polar aprotic solvents are generally preferred as they can solvate the cation of the nucleophilic salt while leaving the anion relatively "bare" and more reactive.

In electrophilic aromatic substitution , the polarity of the solvent can affect the stability of the charged intermediates. quora.com Non-polar solvents may be used to minimize side reactions.

The effect of the solvent on reaction rates can be substantial, as illustrated by the hydrolysis of phosphate (B84403) diesters, where a change from water to less polar solvents can lead to rate enhancements of several orders of magnitude. nih.gov This highlights the importance of reaction medium engineering in optimizing synthetic protocols.

Table 4: General Influence of Solvent Type on Common Transformations.

| Reaction Type | Preferred Solvent Type | Reasoning |

|---|---|---|

| Ester Hydrolysis (Base-catalyzed) | Polar Aprotic (e.g., DMSO, DMF) | Enhances nucleophilicity of hydroxide. numberanalytics.com |

| SNAr | Polar Aprotic (e.g., DMF, NMP) | Solvates the cation, leaving a more reactive nucleophilic anion. |

| Hydrogenolysis | Protic (e.g., Ethanol, Acetic Acid) | Good solubility for substrate and facilitates proton transfer. chemicalforums.com |

| Electrophilic Aromatic Substitution | Non-polar or weakly polar (e.g., CH₂Cl₂, CS₂) | Prevents reaction with the solvent and solvates reactants. |

Advanced Spectroscopic and Spectrometric Characterization in Research Contexts

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Conformational Analysis (¹H, ¹³C, ¹⁹F, 2D NMR)

High-resolution NMR spectroscopy is the cornerstone for the structural verification of Methyl 2-(benzyloxy)-3-fluorobenzoate. The combination of ¹H, ¹³C, and ¹⁹F NMR, supplemented by two-dimensional (2D) techniques, allows for an unambiguous assignment of all atoms in the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number and connectivity of hydrogen atoms. For this compound, the spectrum is characterized by distinct signals corresponding to the methyl ester, the benzylic methylene (B1212753) group, and the two aromatic rings.

Methyl Protons (-OCH₃): A sharp singlet is expected around δ 3.9 ppm. rsc.orgrsc.org

Benzylic Protons (-OCH₂Ph): A singlet corresponding to the two methylene protons typically appears around δ 5.1-5.2 ppm.

Aromatic Protons: The seven aromatic protons on the two rings will produce a complex series of multiplets in the region of δ 7.0-7.8 ppm. The protons on the fluorinated benzene (B151609) ring will exhibit additional splitting due to coupling with the fluorine atom.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the carbon framework of the molecule. Key signals include the ester carbonyl, the carbons of the two aromatic rings (with characteristic C-F coupling for the fluorinated ring), the benzylic methylene carbon, and the methyl ester carbon.

¹⁹F NMR Spectroscopy: With a natural abundance of 100% and a high gyromagnetic ratio, the ¹⁹F nucleus is an excellent probe for structural analysis. biophysics.org The chemical shift of fluorine is highly sensitive to its electronic environment. illinois.edu For this compound, a single resonance is expected in the typical range for aromatic fluorides (around -110 to -140 ppm relative to CFCl₃). colorado.eduucsb.edu This signal will appear as a multiplet due to coupling with adjacent aromatic protons. Studies on similar fluorobenzoates show that the chemical shift is sensitive to substitution patterns and electronic effects within the molecule. nih.gov

2D NMR Spectroscopy: Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed for definitive structural assignment.

COSY: Establishes proton-proton coupling networks within the aromatic rings.

HSQC: Correlates each proton signal with its directly attached carbon atom.

HMBC: Reveals long-range (2-3 bond) correlations between protons and carbons, which is critical for connecting the methyl ester group to the fluorinated ring and the benzyloxy group to its attachment point.

Conformational Analysis: The flexibility of the benzyloxy group allows for different spatial orientations (conformations). While ¹H NMR spectra are often time-averaged at room temperature, computational modeling and variable-temperature NMR studies can provide insights into the preferred conformations and the energy barriers to rotation around the C-O bonds.

Table 1: Predicted NMR Data for this compound

| Technique | Group | Predicted Chemical Shift (δ, ppm) | Expected Multiplicity & Coupling |

|---|---|---|---|

| ¹H NMR | -COOCH₃ | ~3.9 | Singlet (s) |

| -OCH₂Ph | ~5.1-5.2 | Singlet (s) | |

| Aromatic-H | ~7.0-7.8 | Multiplets (m) | |

| ¹³C NMR | C=O | ~165 | Doublet (due to coupling with F) |

| Aromatic C-F | ~160 (¹JCF ≈ 250 Hz) | Doublet (d) | |

| Aromatic C-H | ~115-136 | Singlets and doublets (from C-F coupling) | |

| -OCH₂Ph | ~71 | Singlet (s) | |

| -OCH₃ | ~52 | Singlet (s) | |

| ¹⁹F NMR | Ar-F | ~ -130 (vs CFCl₃) | Multiplet (m) |

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Intermolecular Interactions

Vibrational spectroscopy techniques, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, are used to identify the functional groups present in this compound by probing their characteristic vibrational modes.

FT-IR Spectroscopy: The FT-IR spectrum provides a distinct fingerprint of the molecule.

C=O Stretching: A strong, sharp absorption band characteristic of the ester carbonyl group is expected in the region of 1720-1740 cm⁻¹.

C-O Stretching: Two distinct C-O stretching vibrations are anticipated: one for the ester linkage (Ar-C(=O)-O) and another for the ether linkage (Ar-O-CH₂), typically appearing in the 1300-1000 cm⁻¹ range.

Aromatic C=C Stretching: Medium to weak absorptions in the 1600-1450 cm⁻¹ region correspond to the carbon-carbon stretching vibrations within the two aromatic rings.

C-H Stretching: Signals for aromatic C-H stretching appear just above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl and methylene groups appear just below 3000 cm⁻¹.

C-F Stretching: The carbon-fluorine bond gives rise to a strong absorption, typically found in the fingerprint region between 1250 cm⁻¹ and 1050 cm⁻¹, which can sometimes overlap with C-O stretching bands.

Raman Spectroscopy: Raman spectroscopy complements FT-IR, particularly for identifying non-polar bonds. The symmetric vibrations of the aromatic rings are often more intense in the Raman spectrum than in the FT-IR spectrum, providing confirmatory structural information.

Table 2: Characteristic FT-IR Absorption Frequencies for this compound

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Intensity |

|---|---|---|---|

| C-H Stretch (Aromatic) | Ar-H | 3100-3000 | Medium-Weak |

| C-H Stretch (Aliphatic) | -CH₃, -CH₂- | 3000-2850 | Medium |

| C=O Stretch | Ester | 1740-1720 | Strong |

| C=C Stretch | Aromatic Ring | 1600-1450 | Medium-Weak |

| C-O Stretch | Ester & Ether | 1300-1000 | Strong |

| C-F Stretch | Aryl Fluoride (B91410) | 1250-1050 | Strong |

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Pathway Elucidation

HRMS is a powerful tool for confirming the elemental composition of this compound and for studying its fragmentation behavior under ionization.

Accurate Mass Determination: Using techniques like electrospray ionization (ESI), the exact mass of the protonated molecule ([M+H]⁺) or other adducts (e.g., [M+Na]⁺) can be measured with high precision (typically to within 5 ppm). For C₁₅H₁₃FO₃ (Molecular Weight: 260.26 g/mol ), the calculated exact mass of the neutral molecule is 260.08487 Da. This high accuracy allows for the unambiguous determination of its molecular formula.

Fragmentation Pathways: In the mass spectrometer, the molecular ion can undergo fragmentation, providing valuable structural clues. Key predicted fragmentation pathways for this compound include:

Loss of a methoxy (B1213986) radical (•OCH₃): Leading to an ion at m/z 229.

Cleavage of the benzyl (B1604629) group: This is a very common pathway for benzyl ethers and esters, resulting in the formation of a stable tropylium (B1234903) ion at m/z 91.

Loss of the entire methoxycarbonyl group (•COOCH₃): Resulting in an ion at m/z 201.

McLafferty Rearrangement: While less common for this specific structure, it is a possibility for esters under certain ionization conditions.

The mass spectrum of related compounds like methyl 3-fluorobenzoate (B1230327) shows characteristic fragmentation patterns that aid in interpreting the spectrum of the target molecule. researchgate.net

Electronic Absorption Spectroscopy (UV-Vis) for Electronic Transitions and Conjugation Effects

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by the molecule, providing information about its electronic structure. The primary chromophores in this compound are the two benzene rings.

The spectrum is expected to show absorption bands corresponding to π → π* electronic transitions within the aromatic systems. Typically, substituted benzene rings exhibit a strong absorption band (the E2-band) around 200-230 nm and a weaker, more structured band (the B-band) around 250-280 nm. The presence of the ester, ether, and fluorine substituents will cause slight shifts (either bathochromic or hypsochromic) in the positions and intensities of these bands compared to unsubstituted benzene. The introduction of a chromophore like a benzene ring allows for UV detection in analytical techniques. acs.org

X-ray Crystallography for Solid-State Molecular Geometry and Packing Analysis

Single-crystal X-ray crystallography provides the most definitive information about the three-dimensional structure of a molecule in the solid state, assuming a suitable single crystal can be grown. This technique would yield precise data on:

Molecular Geometry: Accurate bond lengths, bond angles, and torsion angles.

Conformation: The exact spatial arrangement of the benzyloxy and methyl ester groups relative to the fluorinated aromatic ring.

Planarity: Confirmation of the planarity of the aromatic rings.

Intermolecular Interactions: Analysis of the crystal packing reveals how molecules interact with each other in the solid state, such as through π–π stacking between the aromatic rings or other weak hydrogen bonds. In similar structures, herringbone packing patterns are often observed. nih.gov

While a specific crystal structure for this compound is not publicly available, analysis of related compounds provides a strong basis for predicting its solid-state characteristics.

Advanced hyphenated techniques for complex mixture analysis involving this compound

In research and industrial settings, target compounds often exist within complex mixtures. Hyphenated analytical techniques, which couple a separation method with a detection method, are essential for their analysis.

Gas Chromatography-Mass Spectrometry (GC-MS): For volatile and thermally stable compounds like methyl benzoate (B1203000) derivatives, GC-MS is an ideal technique. wiley.comnih.gov The gas chromatograph separates the components of a mixture, and the mass spectrometer provides mass and fragmentation data for each component as it elutes, allowing for positive identification.

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is highly versatile and is the method of choice for analyzing less volatile or thermally labile compounds. chromatographyonline.comnih.gov It is particularly powerful for analyzing fluorinated compounds in complex matrices. mdpi.com Reverse-phase LC can effectively separate this compound from related impurities, with subsequent MS or tandem MS (MS/MS) detection providing high sensitivity and structural confirmation.

These techniques are indispensable for monitoring reaction progress, assessing product purity, and identifying byproducts in the synthesis and application of this compound.

Computational Chemistry and Theoretical Studies of Methyl 2 Benzyloxy 3 Fluorobenzoate

Density Functional Theory (DFT) Calculations for Ground State Geometries and Electronic Structure

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to determine the optimized geometry and electronic structure of molecules. nbu.edu.sa For Methyl 2-(benzyloxy)-3-fluorobenzoate, calculations, typically using a functional like B3LYP combined with a basis set such as 6-311++G(d,p), would be performed to find the lowest energy conformation. pnrjournal.com This process involves systematically adjusting the bond lengths, bond angles, and dihedral angles until a stable structure on the potential energy surface is located.

The resulting data provides a precise three-dimensional model of the molecule. Key structural parameters, such as the bond lengths of the C-F, C=O, and C-O-C linkages, as well as the planarity of the aromatic rings, are determined. These theoretical values are crucial for understanding the steric and electronic effects of the substituents on the benzoate (B1203000) core.

Table 1: Hypothetical Optimized Structural Parameters for this compound (Calculated at B3LYP/6-311++G(d,p) level)

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Length | C-F | 1.36 Å |

| C=O (ester) | 1.21 Å | |

| C-O (ester) | 1.35 Å | |

| O-CH₃ (ester) | 1.44 Å | |

| C-O (benzyloxy) | 1.37 Å | |

| O-CH₂ (benzyloxy) | 1.43 Å | |

| Bond Angle | C2-C3-F | 118.5° |

| O=C-O (ester) | 124.5° |

Note: The data in this table is illustrative and represents typical values that would be obtained from DFT calculations.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energies and Distributions) for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory simplifies reactivity analysis by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.com The HOMO acts as the primary electron donor (nucleophile), while the LUMO is the primary electron acceptor (electrophile). libretexts.orgnih.gov The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. nih.govresearchgate.net

For this compound, the HOMO is expected to be distributed primarily over the electron-rich benzyloxy and fluorobenzene (B45895) rings. The LUMO is anticipated to be localized on the electron-withdrawing methyl ester group and the aromatic ring to which it is attached. researchgate.net A smaller HOMO-LUMO gap suggests higher reactivity and polarizability. nih.gov

Table 2: Hypothetical FMO Energies for this compound

| Parameter | Energy (eV) |

|---|---|

| E(HOMO) | -6.45 eV |

| E(LUMO) | -1.98 eV |

Note: This data is hypothetical, illustrating typical results from FMO analysis.

Molecular Electrostatic Potential (MEP) Surface Analysis for Reactive Sites

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive behavior. dergipark.org.trdtic.mil It maps the electrostatic potential onto the molecule's electron density surface. Different colors represent varying potential values: red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue denotes areas of positive potential (electron-poor, susceptible to nucleophilic attack). nih.gov

In an MEP map of this compound, negative potential (red/yellow) would be concentrated around the electronegative atoms: the carbonyl oxygen of the ester group, the ether oxygen of the benzyloxy group, and the fluorine atom. These sites are the most likely to interact with electrophiles or act as hydrogen bond acceptors. nih.govdergipark.org.tr Positive potential (blue) would be located around the hydrogen atoms, particularly those on the aromatic rings.

Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions and Hyperconjugation

Natural Bond Orbital (NBO) analysis transforms the complex, delocalized molecular orbitals from a DFT calculation into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and antibonding orbitals. uni-muenchen.dewisc.edu This method is particularly useful for quantifying delocalization effects, such as hyperconjugation. pnrjournal.com

Table 3: Hypothetical Second-Order Perturbation Energies (E²) for Major NBO Interactions in this compound

| Donor NBO | Acceptor NBO | E² (kcal/mol) |

|---|---|---|

| LP (O, ether) | π* (C-C, ring) | 5.2 |

| LP (O, carbonyl) | π* (C-C, ring) | 2.5 |

Note: This table contains illustrative data representing potential NBO analysis findings.

Quantum Chemical Descriptors and Their Correlation with Experimental Reactivity

From the calculated HOMO and LUMO energies, several quantum chemical descriptors can be derived to quantify global reactivity. dergipark.org.trresearchgate.net These include ionization potential (I ≈ -E(HOMO)), electron affinity (A ≈ -E(LUMO)), chemical hardness (η = (I - A) / 2), chemical softness (S = 1 / η), and the electrophilicity index (ω). nih.gov

A high value for chemical hardness indicates low reactivity, whereas high chemical softness suggests high reactivity. nih.gov The electrophilicity index measures the ability of a molecule to accept electrons. nih.gov These calculated descriptors for this compound would provide a quantitative scale of its reactivity, which can be correlated with experimental observations in synthetic chemistry.

Reaction Mechanism Elucidation through Computational Transition State Search

Computational chemistry is a powerful tool for mapping the potential energy surface of a chemical reaction, allowing for the elucidation of reaction mechanisms. nih.gov By performing a transition state search, chemists can identify the structure and energy of the highest point along the reaction coordinate—the transition state. researchgate.net

For a reaction involving this compound, such as the saponification (base-catalyzed hydrolysis) of the ester group, DFT calculations could be used to model the entire reaction pathway. This would involve locating the transition state for the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon. The calculated activation energy (the energy difference between the reactants and the transition state) provides a theoretical prediction of the reaction rate, offering insight into the reaction kinetics. researchgate.net

Spectroscopic Property Prediction and Validation via Computational Methods

Theoretical calculations can predict various spectroscopic properties, which can then be compared with experimental data to validate the accuracy of the computational model. researchgate.net Time-Dependent DFT (TD-DFT) is commonly used to simulate UV-Visible absorption spectra by calculating the energies of electronic excitations. rsc.org

Furthermore, the calculation of harmonic vibrational frequencies using DFT can generate a theoretical infrared (IR) spectrum. nbu.edu.sa By comparing the calculated frequencies and intensities of key vibrational modes (e.g., C=O stretch, C-F stretch, C-O stretch) with experimental IR spectra, the optimized geometry can be confirmed. Similarly, NMR chemical shifts can be calculated and compared to experimental ¹H and ¹³C NMR data to further validate the computed structure.

Molecular Dynamics Simulations for Conformational Landscapes and Solvent Interactions

Molecular dynamics (MD) simulations are powerful computational tools used to investigate the dynamic nature of molecules, providing insights into their conformational preferences and interactions with the surrounding environment. For a molecule such as this compound, MD simulations can elucidate the complex interplay of steric and electronic effects governed by its flexible side chain and substituted aromatic rings.

Detailed research in the field of computational chemistry has established protocols for simulating fluorinated organic molecules. nih.gov These studies often involve the development of specific force field parameters to accurately model the behavior of fluorine-containing compounds. nih.govbiorxiv.org Once a reliable force field is established, MD simulations can be performed to explore the molecule's conformational landscape over time.

Conformational Landscapes

The conformational flexibility of this compound primarily arises from the rotation around several key single bonds. The dihedral angles, which describe the relative orientation of different parts of the molecule, are of particular interest. Key dihedral angles for this molecule would include the C-C-O-C linkage of the ester group and the C-O-C-C linkage of the benzyl (B1604629) ether group.

By running MD simulations for a sufficient length of time (often on the order of nanoseconds to microseconds), a trajectory of the molecule's motion can be generated. Analysis of this trajectory allows for the statistical sampling of different conformations. The results are often presented as a population distribution for each dihedral angle, highlighting the most stable (lowest energy) conformations. For instance, studies on substituted biphenyls and other aromatic compounds have shown that the presence of substituents can significantly influence the preferred dihedral angles between aromatic rings. grafiati.comresearchgate.net The fluorine atom in the 3-position is expected to influence the conformational preferences due to both steric hindrance and electrostatic interactions. researchgate.net

To illustrate the type of data obtained from such an analysis, a hypothetical table of the most populated conformational states is presented below.

Table 1: Illustrative Conformational Analysis of Key Dihedral Angles in this compound This table is a hypothetical representation of data that could be obtained from a molecular dynamics simulation.

| Dihedral Angle | Atom Definition | Most Populated Angle (degrees) | Population (%) |

|---|---|---|---|

| τ1 | C(aromatic)-C(carbonyl)-O-CH3 | 178.5 | 85 |

| τ2 | C(aromatic)-O-CH2-C(benzyl) | -175.0 | 65 |

| τ3 | O-CH2-C(benzyl)-C(aromatic) | 70.2 | 45 |

Solvent Interactions

The solvent environment can have a profound impact on the conformational stability and behavior of a molecule. researchgate.net MD simulations are particularly well-suited to study these interactions by explicitly including solvent molecules (such as water, methanol (B129727), or dimethyl sulfoxide) in the simulation box.

One of the primary tools for analyzing solvent structure around a solute is the radial distribution function (RDF) , denoted as g(r). libretexts.orgnih.govyoutube.com The RDF describes the probability of finding a solvent atom at a certain distance 'r' from a solute atom. libretexts.org Peaks in the RDF plot indicate regions of high solvent density, corresponding to solvation shells. libretexts.org By calculating the RDF for different solvent atoms around specific atoms of this compound (e.g., the fluorine atom, the ester oxygen, or the aromatic hydrogens), one can gain a detailed picture of the solute-solvent interactions. ump.edu.myacs.org For example, the strength and nature of hydrogen bonding between the solvent and the ester group can be quantified. mdpi.com

Furthermore, the influence of the solvent on the conformational landscape can be assessed by running simulations in different solvent environments and comparing the resulting dihedral angle distributions. researchgate.net Studies on related aminobenzoic acid derivatives have shown that the solvent can significantly alter photophysical properties, which are intrinsically linked to molecular conformation and electronic structure. acs.orgacs.org

An illustrative example of RDF data is provided in the table below, showing the distance of the first solvation shell of a protic solvent around key atoms of the molecule.

Table 2: Illustrative Radial Distribution Function (g(r)) Peak Distances for this compound in a Protic Solvent This table is a hypothetical representation of data that could be obtained from a molecular dynamics simulation.

| Solute Atom | Solvent Atom | First Peak Distance (Å) | Interpretation |

|---|---|---|---|

| Fluorine (F) | Hydrogen (H-solvent) | 2.5 | Weak hydrogen bond interaction |

| Carbonyl Oxygen (O) | Hydrogen (H-solvent) | 1.9 | Strong hydrogen bond interaction |

| Ester Oxygen (O-CH3) | Hydrogen (H-solvent) | 2.1 | Moderate hydrogen bond interaction |

Methyl 2 Benzyloxy 3 Fluorobenzoate As a Synthon in Complex Organic Molecule Synthesis

Precursor Role in the Construction of Fluorinated Aromatic Scaffolds

The structure of methyl 2-(benzyloxy)-3-fluorobenzoate is ideally suited for the synthesis of more complex fluorinated aromatic scaffolds. The benzyloxy group serves as a robust protecting group for the phenolic hydroxyl, preventing its interference in reactions targeting other parts of the molecule while being readily removable at a later synthetic stage. The methyl ester and the fluorine atom offer distinct points for chemical modification.

The ester group can undergo hydrolysis to form a carboxylic acid or be converted into an amide, providing a key linkage point. The fluorine atom, while generally stable, can activate the ring for certain nucleophilic aromatic substitution reactions under specific conditions. Furthermore, the aromatic ring itself can be subjected to electrophilic substitution, with the existing substituents directing the position of new functional groups. This multi-functionality allows chemists to use this compound as a foundational element, systematically adding complexity to build elaborate, fluorine-containing molecular architectures.

Table 1: Functional Group Reactivity in this compound This table outlines the key reactive sites on the molecule and their potential transformations for building fluorinated aromatic scaffolds.

| Functional Group | Position | Potential Transformations | Reagents/Conditions |

|---|---|---|---|

| Methyl Ester | C1 | Hydrolysis to Carboxylic Acid | LiOH, NaOH, or KOH in aq. solvent |

| Amidation | Amines, often with heating or catalysis | ||

| Reduction to Alcohol | LiAlH₄, DIBAL-H | ||

| Benzyloxy Group | C2 | Deprotection to Phenol (B47542) | Hydrogenolysis (H₂, Pd/C) |

| Fluorine Atom | C3 | Nucleophilic Aromatic Substitution | Strong nucleophiles, harsh conditions |

| Aromatic Ring | C4, C5, C6 | Electrophilic Aromatic Substitution | Nitrating agents (HNO₃/H₂SO₄), Halogens |

Utility in the Synthesis of Substituted Benzoic Acid and Benzaldehyde Derivatives

This compound is a direct precursor to a variety of substituted benzoic acids and benzaldehydes, which are themselves important intermediates in pharmaceuticals and materials science.

The most straightforward transformation is the saponification (base-catalyzed hydrolysis) of the methyl ester to yield 2-(benzyloxy)-3-fluorobenzoic acid. This reaction typically proceeds in high yield and provides a carboxylic acid functional group that can be used in a wide array of subsequent reactions, such as amide bond formation.

To synthesize the corresponding benzaldehyde, a two-step process is generally employed. First, the methyl ester is carefully reduced to the primary alcohol, 2-(benzyloxy)-3-fluorobenzyl alcohol. Reagents like diisobutylaluminium hydride (DIBAL-H) are often used at low temperatures to prevent over-reduction. The resulting alcohol is then oxidized to 2-(benzyloxy)-3-fluorobenzaldehyde using a mild oxidizing agent such as pyridinium (B92312) chlorochromate (PCC) or by employing Swern or Dess-Martin periodinane oxidation conditions. These methods are crucial for producing complex aldehydes used in various synthetic applications.

Table 2: Synthesis of Benzoic Acid and Benzaldehyde Derivatives This table details the synthetic pathways from this compound to its corresponding carboxylic acid and aldehyde derivatives.

| Target Derivative | Synthetic Pathway | Typical Reagents | Intermediate Product |

|---|---|---|---|

| 2-(benzyloxy)-3-fluorobenzoic acid | One-step hydrolysis | NaOH or KOH in H₂O/MeOH | None |

Integration into Synthetic Routes for Heterocyclic Compounds with Ortho-Fluoro Substituents

The specific substitution pattern of this compound makes it a valuable starting material for the synthesis of heterocyclic compounds containing an ortho-fluoro substituent. Many biologically active heterocyclic systems, such as fluoroquinolones and certain indole (B1671886) derivatives, require precisely positioned fluorine atoms. 2-Amino-3-fluorobenzoic acid is a known key intermediate for producing therapeutically relevant compounds like indole derivatives and fluoroacridines. orgsyn.org

A plausible synthetic route starting from this compound would involve:

Nitration: An electrophilic nitration reaction would introduce a nitro group onto the aromatic ring, likely at the C6 position, directed by the activating benzyloxy group.

Reduction: The nitro group is then reduced to an amino group (-NH₂) using standard conditions, such as catalytic hydrogenation or reduction with metals like tin or iron in acidic media.

Hydrolysis: The methyl ester is hydrolyzed to a carboxylic acid.

Cyclization: The resulting 6-amino-2-(benzyloxy)-3-fluorobenzoic acid derivative can then undergo various cyclization reactions to form the core of the desired heterocyclic system, with the ortho-fluoro and amino groups positioned to participate in ring formation.

This strategic approach allows for the construction of complex heterocyclic frameworks where the fluorine atom's position is secured from the beginning of the synthetic sequence.

Application in the Construction of Complex Polyaromatic Systems and Bridged Architectures

The development of complex polyaromatic systems and bridged molecular architectures often relies on cross-coupling reactions that form new carbon-carbon or carbon-heteroatom bonds. This compound can be elaborated into suitable precursors for such reactions.

For instance, the aromatic ring can be further functionalized, for example, by introducing a bromine or iodine atom, or by converting the ester into a triflate group after hydrolysis and deprotection. These modified scaffolds can then participate in powerful cross-coupling reactions like the Suzuki, Heck, or Sonogashira reactions to link the fluorinated ring to other aromatic or aliphatic systems.

Additionally, the latent phenol (protected as a benzyl (B1604629) ether) and the carboxylic acid (masked as a methyl ester) represent two points of connectivity. After deprotection, these functional groups can be used to form ether or ester linkages, creating bridged architectures or macrocycles. The fluorine atom in these larger systems can serve to fine-tune the electronic properties and conformational preferences of the final structure.

Strategy for Incorporating Fluorinated Benzoate (B1203000) Moieties into Advanced Organic Frameworks

Metal-Organic Frameworks (MOFs) are crystalline porous materials constructed from metal ions or clusters linked by organic molecules. rsc.org The properties of MOFs can be precisely tuned by changing these components. The use of fluorinated organic linkers is a rapidly growing strategy to create MOFs with enhanced stability, hydrophobicity, and specific gas sorption capabilities. rsc.orgrsc.orgresearchgate.net The introduction of C-F bonds into the framework can improve interactions with specific molecules like CO₂ and enhance moisture stability. rsc.orgresearchgate.net

This compound is an excellent precursor for a difunctional fluorinated linker. A two-step deprotection sequence is required to unmask the necessary functional groups:

Ester Hydrolysis: The methyl ester is converted to a carboxylic acid, which is one of the most common functional groups used to coordinate with metal centers in MOFs.

Debenzylation: The benzyl ether is cleaved via hydrogenolysis to reveal a phenolic hydroxyl group. This second functional group can also coordinate with the metal cluster, enabling the formation of a robust, multi-dimensional framework.

The resulting linker, 3-fluoro-2-hydroxybenzoic acid, can be reacted with various metal salts (e.g., zirconium, aluminum, rare-earth metals) under solvothermal conditions to generate highly fluorinated MOFs. mdpi.com These materials are of significant interest for applications in selective gas capture and separation. rsc.orgmdpi.com

Table 3: Impact of Fluorinated Linkers on MOF Properties This table summarizes the advantages of incorporating fluorinated linkers, derivable from precursors like this compound, into MOF structures.

| Property | Enhancement due to Fluorination | Rationale | Relevant Application |

|---|---|---|---|

| Hydrophobicity | Increased | The C-F bond is nonpolar and water-repelling, preventing water molecules from occupying pores. rsc.orgmdpi.com | Gas separation in humid conditions, water purification. mdpi.com |

| Chemical Stability | Often Improved | The high strength of the C-F bond can increase the overall robustness of the organic linker. | Use in harsh chemical environments. |

| Gas Affinity | Tunable (e.g., for CO₂) | The polarity of the C-F bond can create favorable dipole-quadrupole interactions with CO₂. rsc.org | Carbon capture and sequestration. |

| Pore Environment | Modified | Fluorine atoms lining the pores create a unique chemical environment affecting guest molecule diffusion. | Selective separations, catalysis. |

Derivatives and Analogues of Methyl 2 Benzyloxy 3 Fluorobenzoate: Synthetic Strategies and Research Perspectives

Synthesis of Positional and Regioisomeric Analogues (e.g., Methyl 2-(benzyloxy)-5-fluorobenzoate)

The synthesis of positional and regioisomeric analogues of Methyl 2-(benzyloxy)-3-fluorobenzoate is crucial for understanding how the spatial arrangement of substituents influences the molecule's properties. A notable example is Methyl 2-(benzyloxy)-5-fluorobenzoate.

The preparation of these analogues often starts from commercially available or readily synthesized fluorinated and methylated benzoic acids. For instance, 5-Fluoro-2-methylbenzoic acid serves as a versatile starting material. ossila.com The synthesis of a bromo-fluoro-methylbenzoate derivative, specifically 5-bromo-3-fluoro-2-methylbenzoate, has been achieved by reacting 2-methyl-3-amino-5-bromobenzoate with hexafluorophosphoric acid and sodium nitrite. google.com This method highlights a strategy to introduce different halogens at various positions on the benzene (B151609) ring.

The benzyloxy group is typically introduced via Williamson ether synthesis, where the corresponding hydroxy-substituted methyl benzoate (B1203000) is treated with a benzyl (B1604629) halide in the presence of a base. The choice of starting materials and the sequence of reactions are critical in directing the substituents to the desired positions, thereby achieving the target regioisomer.

| Starting Material | Reagents | Product | Research Application |

| 2-methyl-3-amino-5-bromobenzoate | Hexafluorophosphoric acid, Sodium nitrite | 5-bromo-3-fluoro-2-methylbenzoate google.com | Intermediate for polysubstituted aromatics google.com |

| 5-Fluoro-2-methylbenzoic acid | Not specified in provided context | Various benzamide (B126) derivatives | HIV-1 integrase inhibitors, Antiviral treatment ossila.com |

| 5-Fluoro-2-methylbenzoic acid | Saturated ketones, Ir/Cu catalyst | Phthalide derivatives | Dyes and fungicides ossila.com |

Chemical Modifications of the Ester Group (e.g., Hydrolysis to Acid, Amidation, Reduction)

The methyl ester group in this compound is a key functional handle for further chemical transformations. These modifications can significantly alter the molecule's electronic and steric properties, as well as its potential biological activity.

Hydrolysis to Acid: The ester can be hydrolyzed to the corresponding carboxylic acid, 3-Fluoro-2-[(phenylmethyl)oxy]benzoic acid, under either acidic or basic conditions. This transformation is fundamental as the resulting carboxylic acid can participate in a wide range of subsequent reactions.

Amidation: The carboxylic acid can be activated and reacted with various amines to form a diverse library of amides. This is a common strategy in medicinal chemistry to introduce new pharmacophores and modulate the compound's solubility and binding interactions.

Reduction: The ester group can be reduced to a primary alcohol using reducing agents like lithium aluminum hydride (LiAlH4). This opens up another avenue for derivatization, allowing for the introduction of new functional groups through reactions of the alcohol.

Functionalization of the Benzyloxy Moiety and Benzyl Ether Modifications

The introduction of the benzyloxy group itself is a key synthetic step, often achieved by reacting a hydroxy-substituted precursor with a benzyl halide. This benzyloxy moiety can be further functionalized. For instance, substituents can be introduced onto the phenyl ring of the benzyl group. These modifications can influence the molecule's interaction with biological targets or its material properties. nih.gov